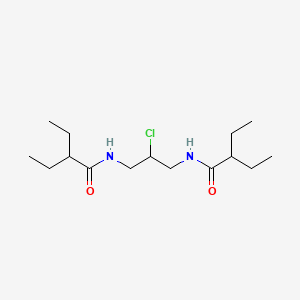
N,N'-(2-Chloropropane-1,3-diyl)bis(2-ethylbutanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(2-Chloropropane-1,3-diyl)bis(2-ethylbutanamide) is an organic compound characterized by its unique structure, which includes a chlorinated propane backbone and two ethylbutanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Chloropropane-1,3-diyl)bis(2-ethylbutanamide) typically involves the reaction of 2-chloropropane-1,3-diol with 2-ethylbutanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by the action of ammonia or an amine.
Industrial Production Methods
In an industrial setting, the production of N,N’-(2-Chloropropane-1,3-diyl)bis(2-ethylbutanamide) may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N’-(2-Chloropropane-1,3-diyl)bis(2-ethylbutanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The chlorine atom in the propane backbone can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-(2-Chloropropane-1,3-diyl)bis(2-ethylbutanamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N’-(2-Chloropropane-1,3-diyl)bis(2-ethylbutanamide) exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical outcomes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(2-Hydroxypropane-1,3-diyl)bis(2-chloroacetamide)
- 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide
Uniqueness
N,N’-(2-Chloropropane-1,3-diyl)bis(2-ethylbutanamide) is unique due to its specific structural features, such as the chlorinated propane backbone and the ethylbutanamide groups
Properties
CAS No. |
61796-91-6 |
|---|---|
Molecular Formula |
C15H29ClN2O2 |
Molecular Weight |
304.85 g/mol |
IUPAC Name |
N-[2-chloro-3-(2-ethylbutanoylamino)propyl]-2-ethylbutanamide |
InChI |
InChI=1S/C15H29ClN2O2/c1-5-11(6-2)14(19)17-9-13(16)10-18-15(20)12(7-3)8-4/h11-13H,5-10H2,1-4H3,(H,17,19)(H,18,20) |
InChI Key |
VERGKVGVLHGLAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NCC(CNC(=O)C(CC)CC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















